WOLF Bisoxazolidine

Übersicht

Beschreibung

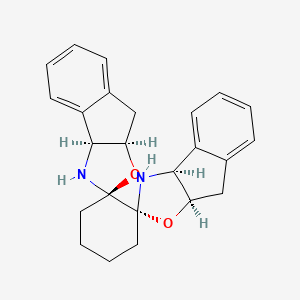

WOLF Bisoxazolidine is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .

Synthesis Analysis

The synthesis of oxazoline rings, which are part of the bisoxazolidine structure, is well established and generally proceeds via the cyclization of a 2-amino alcohol with a number of suitable functional groups .Molecular Structure Analysis

The molecular structure of this compound includes two oxazoline rings . The InChI key for this compound is QRTLPEUTEFJSFH-GDHSQPOBSA-N .Chemical Reactions Analysis

Bisoxazolidine has been used as a catalyst in the asymmetric Reformatsky reaction between ethyl iodoacetate and aromatic aldehydes to yield 3-hydroxy-3-(4-aryl)propanoates . It has also been used in the asymmetric addition of diethylzinc to aldehydes, the asymmetric addition of acetylenes and silylacetylenes to aldehydes, and the asymmetric addition of nitromethane to aldehydes .Physical And Chemical Properties Analysis

This compound is a white powder . It has a boiling point of 568.9±50.0 °C at 760 mmHg and a density of 1.32±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis in Organic Synthesis

- WOLF Bisoxazolidine, specifically a C2-symmetric bisoxazolidine derived from aminoindanol, has shown significant utility in asymmetric catalysis. It is used in the asymmetric alkynylation of aldehydes, aiding in the formation of chiral propargylic alcohols with high yields and enantioselectivities. This ligand demonstrates a wide substrate scope and is easily accessible (Wolf & Liu, 2006).

Copper(I)-Catalyzed Reactions

- Bisoxazolidine 1, as a ligand, plays a role in the copper(I)-catalyzed Friedel–Crafts reaction. This method, involving alkyl trifluoropyruvates and indoles, yields various ethyl 2-(3′-indolyl)-3,3,3-trifluoro-2-hydroxypropanoates with up to 99% yield and 94% enantiomeric excess (ee) (Wolf & Zhang, 2011).

Enantioselective Henry Reaction

- In the Me2Zn-promoted and Cu(I)-catalyzed Henry reaction, Bisoxazolidine 1 serves as an effective ligand. It results in a complete reversal of the sense of asymmetric induction when replacing dimethylzinc with copper(I) acetate. This highlights its role in producing specific chiral compounds with high yield and ee, such as (S)-5-hydroxypiperidin-2-one (Spangler & Wolf, 2009).

Application in Nitroaldol Reaction

- A C2-symmetric bisoxazolidine has been effective in catalyzing the asymmetric Henry reaction of both aliphatic and aromatic aldehydes. This catalyst produces beta-hydroxy nitroalkanes with up to 99% yield and 95% ee, underlining its versatility and efficiency in various organic reactions (Liu & Wolf, 2008).

Chiral Amplification in Alkylation Reactions

- Bisoxazolidine ligands have demonstrated their ability to catalyze asymmetric alkylation of aldehydes with high yields and enantioselectivities. This includes a positive nonlinear effect in the bisoxazolidine-catalyzed alkylations and alkynylation of benzaldehyde, revealing its unique properties in chiral amplification (Liu & Wolf, 2007).

Reformatsky Reaction Catalysis

- The chiral bisoxazolidine catalyzes the asymmetric Reformatsky reaction between ethyl iodoacetate and aldehydes. This method produces ethyl 3-hydroxy-3-(4-aryl)propanoates in high yields and moderate ee, particularly with aromatic substrates (Wolf & Moskowitz, 2011).

Synthesis and Tautomerism Studies

- The synthesis of fused heterocycles like thiazolidinyl-oxazolidine and the study of ring-chain-ring tautomerism in bisoxazolidines have been explored. This includes the conversion of mercaptomethyl bisoxazolidine to corresponding thiazolidinyloxazolidines and spiro-heterocycles under various conditions (Saiz, Wipf, & Mahler, 2011).

Wirkmechanismus

Target of Action

WOLF Bisoxazolidine is primarily used as a catalyst in asymmetric catalysis . It is a new class of N,O-donor ligands that are applied in challenging enantioselective carbon-carbon bond formation reactions . The primary targets of this compound are the reactants in these reactions, where it facilitates the formation of chiral alcohols .

Mode of Action

This compound interacts with its targets by acting as a catalyst in the asymmetric addition of diethylzinc to aldehydes, leading to the synthesis of chiral alcohols . It also catalyzes the asymmetric addition of acetylenes and silylacetylenes to aldehydes . Furthermore, it is used in the asymmetric addition of nitromethane to aldehydes, resulting in the synthesis of β-hydroxynitromethanes .

Biochemical Pathways

It is known that it plays a crucial role in the synthesis of chiral alcohols . These alcohols are often key intermediates in the synthesis of various biologically active compounds, including pharmaceuticals .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the facilitation of chemical reactions leading to the formation of chiral alcohols . These alcohols can be key intermediates in the synthesis of various biologically active compounds .

Safety and Hazards

Zukünftige Richtungen

Research is being conducted to develop new chiral bisoxazolidine ligands for asymmetric catalysis . The successful development of new asymmetric catalysts is expected to provide new tools for the synthesis of complex chiral target molecules, which will have an impact on the pharmaceutical, food, and agricultural industries .

Biochemische Analyse

Biochemical Properties

WOLF Bisoxazolidine plays a significant role in biochemical reactions. It acts as a catalyst in the asymmetric addition of diethylzinc to aldehydes, leading to the synthesis of chiral alcohols

Molecular Mechanism

The molecular mechanism of this compound involves its role as a catalyst in the asymmetric addition of diethylzinc to aldehydes This process results in the synthesis of chiral alcohols

Temporal Effects in Laboratory Settings

It is known that the compound is used as a catalyst in the synthesis of chiral alcohols , suggesting that it may have a role in long-term cellular function.

Metabolic Pathways

Given its role as a catalyst in the synthesis of chiral alcohols , it may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its role in the synthesis of chiral alcohols , it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in the synthesis of chiral alcohols , it may be directed to specific compartments or organelles involved in this process.

Eigenschaften

InChI |

InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTLPEUTEFJSFH-GDHSQPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2([C@]3(C1)N[C@@H]4[C@H](O3)CC5=CC=CC=C45)N[C@@H]6[C@H](O2)CC7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

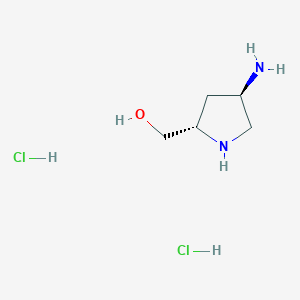

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)

![(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-ylpiperidin-3-amine HCl](/img/structure/B6307186.png)